![molecular formula C26H20N2O4S2 B492110 N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide CAS No. 708217-32-7](/img/structure/B492110.png)
N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide is a complex organic compound with a unique structure that combines several functional groups, including a quinoline moiety, a naphthyl group, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of the Sulfanyl Group: The quinoline derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Coupling with Naphthyl Derivative: The resulting quinoline-sulfanyl compound is coupled with a naphthyl derivative through a nucleophilic substitution reaction.
Introduction of the Sulfonamide Group: Finally, the compound is reacted with a sulfonyl chloride to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl and sulfanyl groups can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Materials Science: Investigated for its potential use in organic electronics and as a building block for advanced materials.
Wirkmechanismus
The mechanism of action of N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the sulfonamide group can inhibit enzyme activity by mimicking the natural substrate. These interactions disrupt cellular processes, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline Derivatives: These compounds share the quinoline moiety and exhibit similar biological activities.
Sulfonamide Derivatives: Compounds with sulfonamide groups are widely used as antibiotics and enzyme inhibitors.
Uniqueness
N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide is unique due to its combination of functional groups, which confer a broad range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
N-(4-hydroxy-3-quinolin-8-ylsulfanylnaphthalen-1-yl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4S2/c1-32-18-11-13-19(14-12-18)34(30,31)28-22-16-24(26(29)21-9-3-2-8-20(21)22)33-23-10-4-6-17-7-5-15-27-25(17)23/h2-16,28-29H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNNJXVXPSWMND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=CC=CC5=C4N=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B492029.png)
![Methyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B492030.png)
![Methyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B492031.png)
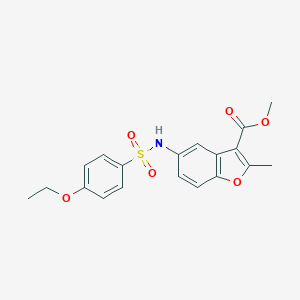
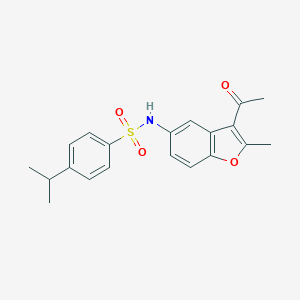
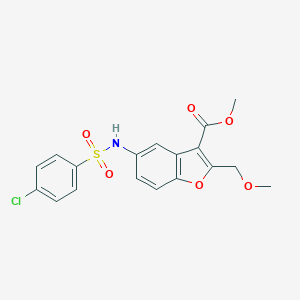
![Methyl 2-tert-butyl-5-{[(4-ethoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B492044.png)

![3-{[(3,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B492057.png)

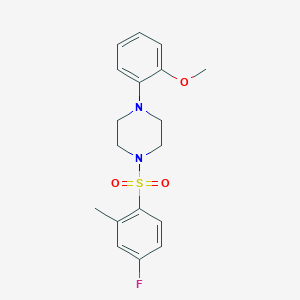
![2-Hydroxy-5-[(2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B492078.png)
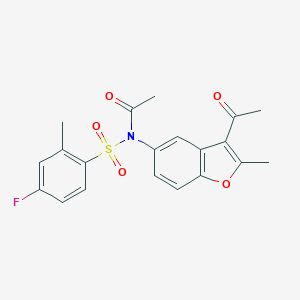
![Methyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B492089.png)
